![molecular formula C15H10O7 B1241216 Hypolaetin CAS No. 27696-41-9](/img/structure/B1241216.png)
Hypolaetin
Overview
Description
Hypolaetin is a flavonoid compound that is found in a variety of plants, including the leaves of the plant Hypoestes laevis. This compound has been the subject of much scientific research due to its potential applications in medicine and other fields.
Scientific Research Applications
Anti-Melanogenic Effects
Hypolaetin, specifically hypolaetin-7-O-β-D-xyloside, a flavonoid found in Juniperus communis fruits, exhibits significant anti-melanogenic properties. It has been demonstrated to suppress zebrafish pigmentation in a concentration-dependent manner, acting as a reversible competitive inhibitor against the enzyme tyrosinase. Molecular docking simulations suggest that it interacts with key residues of tyrosinase, indicating its potential application in managing skin pigmentation-related diseases (Jeong et al., 2017).
Tyrosinase Inhibitory Activity
Another study focusing on Juniperus communis fruits identified hypolaetin-7-O-β-D-xylopyranoside as a potent inhibitor of mushroom tyrosinase activity. This compound was effective in suppressing tyrosinase activity and melanin synthesis in α-MSH-stimulated B16F10 murine melanoma cells, underlining its therapeutic potential for treating melanin pigmentary disorders (Jegal et al., 2016).
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)12-5-10(19)13-9(18)4-11(20)14(21)15(13)22-12/h1-5,16-18,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOIXDIITRKTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415167 | |
Record name | Hypolaetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypolaetin | |
CAS RN |
27696-41-9 | |
Record name | Hypolaetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27696-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hypolaetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypolaetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYPOLAETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9TM8PY56J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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